2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Isoindole-1,3-dione derivatives are of significant interest due to their structural complexity and potential biological activities. For instance, Tan et al. (2014) detailed the synthesis of new polysubstituted isoindole-1,3-dione analogues, demonstrating versatile synthetic routes for creating structurally complex derivatives from simpler isoindole precursors. This study exemplifies the chemical reactivity and potential for creating diverse molecular architectures within this chemical class, offering a foundation for further exploration and application in various research fields (Tan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-acetyl-3-oxobutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8(16)12(9(2)17)7-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLYUAJDIUXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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